molecular formula C14H17N B1622252 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole CAS No. 92596-42-4

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1622252
CAS No.: 92596-42-4
M. Wt: 199.29 g/mol
InChI Key: QSXYGOZVXATBIK-UHFFFAOYSA-N
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Description

Structural Characterization and Fundamental Properties

Molecular Architecture and Stereochemical Analysis

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole exhibits a fused aromatic system comprising a pyrrole ring substituted at position 1 with a 3,4-dimethylphenyl group and methyl groups at positions 2 and 5. The molecular formula is C₁₄H₁₇N , with a molecular weight of 199.29 g/mol .

Key Structural Features
  • Pyrrole Core : A five-membered aromatic ring with one nitrogen atom, maintaining partial aromaticity through conjugation.
  • Substituents :
    • 3,4-Dimethylphenyl Group : A benzene ring with methyl groups at positions 3 and 4, attached to the pyrrole nitrogen.
    • Methyl Groups at C2 and C5 : Enhance steric bulk and influence electronic distribution.
Stereochemical Considerations

The substituents create a non-planar geometry due to steric hindrance between the methyl groups and the phenyl ring. Computational studies on related phenylpyrroles (e.g., 2-phenylpyrrole) indicate dihedral angles of 24–35° between the pyrrole and phenyl rings, reducing π-conjugation but enabling torsional flexibility.

Structural Parameter Value (Predicted/Experimental) Source
Bond Length (C–N in Pyrrole) ~1.38–1.39 Å
Dihedral Angle (Pyrrole-Phenyl) ~24–35°

Crystallographic Data and Conformational Dynamics

Crystallographic data for this compound is limited, but insights can be drawn from analogous N-substituted pyrroles. For example:

  • Packing Interactions : Dominated by C–H···π interactions between methyl groups and aromatic systems.
  • Conformational Flexibility : The 3,4-dimethylphenyl group adopts a tilted orientation relative to the pyrrole plane, optimizing intermolecular contacts.
Computational Insights
  • DFT Studies : B3LYP/6-31++G(d,p) calculations reveal bond length alternation (BLA) in the pyrrole ring, with C–N bonds elongated in charged states.
  • Torsional Barriers : High barriers (~11 kJ/mol) for perpendicular arrangements of the phenyl and pyrrole rings, favoring near-planar conformations.

Thermodynamic Properties and Phase Behavior

Experimental and predicted thermodynamic data highlight the compound’s stability and phase behavior:

Property Value (Predicted/Experimental) Source
Boiling Point ~319.3 ± 31.0 °C
Density ~0.95 ± 0.1 g/cm³
Solubility Methanol-soluble
Phase Behavior
  • Melting Point : Not explicitly reported, but analogous compounds (e.g., 2,5-dimethyl-1-phenylpyrrole) exhibit melting points around 49–53°C .
  • Predicted Phase Transitions : Computational models suggest liquid-phase stability above 150°C, aligning with its high boiling point.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-10-5-8-14(9-11(10)2)15-12(3)6-7-13(15)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXYGOZVXATBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368056
Record name 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92596-42-4
Record name 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts such as Lewis acids or transition metal complexes to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions, using reagents such as halogens or nitro compounds. These reactions often require the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces saturated pyrrole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde group can be reduced to an alcohol.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules and its possible therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research suggests that certain pyrrole derivatives may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole is being explored for:

  • Therapeutic Applications : Its potential as an anticancer agent has been investigated, with some studies indicating effectiveness against specific cancer cell lines.
  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating various diseases .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reaction
OxidationConverts aldehyde to carboxylic acidAldehyde + KMnO₄ → Carboxylic Acid
ReductionConverts aldehyde to alcoholAldehyde + NaBH₄ → Alcohol
Electrophilic SubstitutionAromatic ring undergoes substitutionAromatic Compound + Br₂ → Substituted Aromatic
CompoundActivity TypeTarget Organism/Cell Line
1-(3,4-Dimethyl-phenyl)-pyrroleAntimicrobialE. coli
2,5-DimethylpyrroleAnticancerHeLa Cells
Pyrrole DerivativesAnti-inflammatoryRAW 264.7 Macrophages

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phenyl ring significantly influence electronic and steric properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Electronic Effect Key Structural Features
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole 3,4-dimethyl Electron-donating Enhanced stability, non-polar
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole 4-Cl Electron-withdrawing Increased reactivity, polar
1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole 4-NO₂ Strong electron-withdrawing High polarity, acidic hydrogen
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 4-I Moderate electron-withdrawing Heavy atom effect, halogen bonding

Key Observations :

  • Electron-donating methyl groups (target compound) stabilize the aromatic system, reducing electrophilic substitution reactivity compared to electron-withdrawing substituents (Cl, NO₂, I) .

Physical Properties

Available data for analogs (Table 2):

Compound Name Melting Point (°C) Solubility
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 82–85 Ethanol, DMF
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Not reported Likely organic solvents
Target Compound Not reported Inferred: Organic solvents

Analysis :

  • The iodo-substituted analog’s solubility in polar solvents like DMF may stem from halogen-solvent interactions, whereas methyl-rich compounds (e.g., target) likely favor non-polar media .
  • Melting points correlate with molecular symmetry and intermolecular forces; nitro or halogen substituents may increase melting points due to stronger dipole interactions .

Challenges :

  • Bulky 3,4-dimethylphenyl groups may slow reaction kinetics compared to monosubstituted analogs.

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (NO₂, Cl) reduce pyrrole’s electron density, enhancing susceptibility to electrophilic attack, while methyl groups increase steric hindrance .

Biological Activity

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole, a compound within the pyrrole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus, this compound, has been explored for its potential therapeutic applications in various diseases.

Antimicrobial Activity

Research has indicated that compounds containing the 2,5-dimethylpyrrole scaffold exhibit significant antimicrobial properties. For instance:

  • A series of derivatives based on the 2,5-dimethylpyrrole structure demonstrated potent activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) below 1 µg/mL against these pathogens .
  • A study highlighted that analogues of this compound were effective against both Gram-positive and Gram-negative bacteria. The SAR analysis revealed that certain functional groups were crucial for enhancing antibacterial efficacy .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to interact with various molecular targets:

  • The interaction of the compound's aldehyde group with nucleophilic sites on proteins may alter their functions, potentially leading to apoptosis in cancer cells.
  • In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .

Anti-inflammatory Effects

Pyrrole derivatives have also been noted for their anti-inflammatory properties:

  • Some studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines in macrophage models. Specifically, they have been shown to reduce lipopolysaccharide (LPS)-induced PGE2 production .

The biological activity of this compound is attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group may form covalent bonds with nucleophilic residues in enzymes or proteins, altering their activity and potentially leading to therapeutic effects.
  • π-π Interactions : The aromatic rings in the structure facilitate π-π stacking interactions with other aromatic biomolecules, influencing their biological functions.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrole derivatives have underscored the importance of specific substituents in enhancing biological activity:

CompoundStructureMIC (µg/mL)Activity Type
5nStructure< 1Antitubercular
5qStructure< 1Antitubercular
5rStructure< 1Antitubercular

These results indicate that modifications at certain positions on the pyrrole ring can significantly affect antimicrobial potency and selectivity.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antitubercular Activity : A comprehensive study identified new derivatives based on the 2,5-dimethylpyrrole scaffold that exhibited high potency against M. tuberculosis and low cytotoxicity against human cells. This research emphasized the potential for developing new antitubercular agents from these compounds .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of various pyrrole derivatives against different cancer cell lines. The findings suggested a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole, and what analytical techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves condensation reactions between substituted amines and diketones. For example, a modified Paal-Knorr pyrrole synthesis can be employed, where 3,4-dimethylaniline reacts with 2,5-hexanedione under acidic conditions (e.g., acetic acid) to form the pyrrole ring . Post-synthesis, purity is validated via:

  • Melting Point Analysis : Sharp melting points (e.g., 64–66°C for analogs) confirm crystallinity .
  • FT-IR Spectroscopy : Key peaks include C-H stretching (~2970 cm⁻¹ for methyl groups) and aromatic C=C vibrations (~1518 cm⁻¹) .
  • NMR Spectroscopy : 1H^1H NMR shows aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). 13C^{13}C NMR confirms substitution patterns (e.g., δ 19–21 ppm for methyl carbons) .
  • HRMS : High-resolution mass spectrometry (e.g., [M]+ at m/z 452.2458) ensures molecular integrity .

Q. How does the electron-rich nature of the pyrrole ring influence its reactivity in electrophilic substitution reactions?

Methodological Answer: The pyrrole’s π-excessive aromatic system facilitates electrophilic substitution at the α-positions (C2 and C5). However, steric hindrance from the 3,4-dimethylphenyl group directs reactivity to less hindered sites. For example:

  • Bromination : Controlled bromination using NBS (N-bromosuccinimide) in DMF selectively targets the pyrrole’s β-positions .
  • Nitration : Requires mild conditions (e.g., HNO₃ in Ac₂O at 0°C) to avoid over-nitration. Regioselectivity is confirmed via 1H^1H NMR coupling patterns .
  • Suzuki Coupling : Palladium-catalyzed cross-coupling at halogenated positions (if functionalized) enables derivatization for material science applications .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in X-ray diffraction studies of substituted pyrroles?

Methodological Answer: Crystallographic disorder arises from flexible substituents (e.g., methyl groups). Strategies include:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model overlapping domains in twinned crystals, common in asymmetric pyrrole derivatives .
  • Displacement Parameter Constraints : Restraints on anisotropic displacement parameters (ADPs) for methyl groups reduce overfitting in low-symmetry space groups (e.g., P2₁/n) .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for molecules with weak scattering (e.g., light atoms in methyl groups) .

Q. How do steric effects from the 3,4-dimethylphenyl substituent affect molecular conformation and intermolecular interactions?

Methodological Answer: The bulky 3,4-dimethylphenyl group induces:

  • Non-Planar Conformation : Dihedral angles between the pyrrole and phenyl rings (e.g., 25–35°) reduce π-π stacking, confirmed via X-ray crystallography .
  • Intermolecular Interactions : Weak C-H···π interactions (2.8–3.2 Å) dominate packing, analyzed using Mercury software .
  • Solubility Implications : Increased steric bulk reduces solubility in polar solvents (e.g., logP >3.5), requiring DMSO or THF for biological assays .

Q. What computational methods model electronic transitions in the UV-Vis spectra of this compound?

Methodological Answer: Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP/6-31G(d) basis set predicts electronic transitions. Key steps:

  • Geometry Optimization : Gas-phase optimization at the DFT level (e.g., Gaussian 16) .
  • Solvent Effects : Polarizable Continuum Model (PCM) for solvent shifts (e.g., λₐᵦₛ = 493 nm in ethanol vs. 486 nm computationally) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental bandgaps (e.g., ΔE = 2.8 eV for fluorescence applications) .

Q. How does this compound compare to structurally similar pyrroles in pharmacological activity?

Methodological Answer:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) values against S. aureus (e.g., 32 µg/mL) are compared to chlorophenyl analogs (16 µg/mL) to assess substituent effects .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells reveal lower toxicity (IC₅₀ >100 µM) than nitro-substituted derivatives (IC₅₀ = 50 µM), attributed to reduced electrophilicity .
  • QSAR Modeling : Quantitative Structure-Activity Relationship models using logP and polar surface area predict blood-brain barrier permeability (e.g., PSA <90 Ų for CNS activity) .

Q. Notes

  • Structural analogs and methodologies are adapted from cited evidence to ensure relevance.
  • Advanced questions emphasize mechanistic and computational rigor, aligning with research-grade inquiry.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole
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1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole

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